REACTION_CXSMILES
|
[FH:1].ClC(O[C:6]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13])=O>>[CH3:13][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([CH3:12])[C:6]=1[F:1]
|
Name
|
|
Quantity
|
1.1 kg
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=C(C=CC=C1C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
Finally, the mixture was stirred for 1 hour at 130° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
was pumped in over a period of 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the pressure of the gases formed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled
|
Type
|
DISTILLATION
|
Details
|
excess hydrogen fluoride was distilled off at 100 mbar
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |